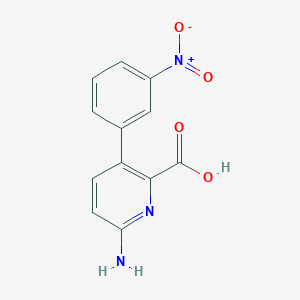
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid (4-FMPNA) is a novel compound that has been studied extensively for its potential medicinal applications. It is a derivative of nicotinic acid (NA) and is structurally similar to the active ingredient in nicotine. 4-FMPNA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicinal chemistry.
科学研究应用
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in medicinal chemistry. It has been used in research on the effects of nicotine on the brain and in studies of the pharmacological effects of nicotine on the cardiovascular system. Additionally, 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential use as an anti-inflammatory agent and as an analgesic. Furthermore, 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied as a potential drug candidate for the treatment of neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
作用机制
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% acts as an agonist at nicotinic acetylcholine receptors (nAChRs). It binds to the nAChRs and activates them, resulting in the release of the neurotransmitter acetylcholine. This neurotransmitter is involved in a variety of physiological processes, including memory, learning, and reward.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have antinociceptive effects, meaning it can reduce pain. Additionally, 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been found to have anti-inflammatory effects, as well as anxiolytic and antidepressant effects. Furthermore, 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been found to have neuroprotective effects and can protect against synaptic plasticity deficits.
实验室实验的优点和局限性
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is a relatively easy compound to synthesize and is relatively stable in solution. This makes it an ideal compound for use in laboratory experiments. Additionally, 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is relatively non-toxic and has been found to have a wide range of biochemical and physiological effects. However, it should be noted that 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is a novel compound and its effects have not been extensively studied in humans.
未来方向
Given the promising results of the current research on 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95%, there are a number of potential future directions for research. These include further studies on the pharmacological effects of 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95%, as well as studies on the therapeutic potential of 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in the treatment of neurological disorders. Additionally, further research could be done on the mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% and its potential effects on synaptic plasticity. Finally, further research could be done on the potential use of 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in the development of novel drugs for the treatment of pain, inflammation, anxiety, and depression.
合成方法
4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of NA with 2-fluoro-4-methoxyphenyl bromide (FMPB) in the presence of anhydrous zinc chloride as a catalyst. This reaction yields 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% as the main product. The second step involves the purification of the 4-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% by recrystallization from methanol.
属性
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNVFYQOAETOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692564 |
Source


|
| Record name | 4-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-26-8 |
Source


|
| Record name | 4-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














